(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic compound classified as a chalcone, a type of flavonoid. This compound is characterized by its unique structure, which includes a furan ring and a phenyl group substituted with three methoxy groups at the 3, 4, and 5 positions. The molecular formula for this compound is C16H16O5, with a molecular weight of 288.3 g/mol. The compound has been studied for its potential applications in medicinal chemistry and materials science due to its interesting structural features and biological activities .
The molecule possesses several functional groups that might be of interest for scientific research:
These structural features suggest that (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one could be a target for investigation in various scientific research areas, including:
The chemistry of (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one primarily involves condensation reactions typical of chalcone derivatives. One common synthetic route involves the reaction of 2-furyl methylketone with 2,4,5-trimethoxybenzaldehyde in the presence of a base like sodium hydroxide. This reaction typically occurs in ethanol at low temperatures (around 278 K) and yields the desired chalcone product after filtration and recrystallization .
Research indicates that (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits various biological activities. Studies have shown that chalcones possess anti-inflammatory, antioxidant, and anticancer properties. Specifically, this compound may inhibit the proliferation of cancer cells through apoptosis induction and modulation of signaling pathways involved in cell survival . Additionally, its structural features suggest potential antimicrobial activity, although further studies are necessary to confirm these effects.
The synthesis of (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be achieved through several methods:
(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has potential applications in:
Interaction studies involving (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one focus on its binding affinity with various biological targets. Preliminary studies suggest that the compound may interact with proteins involved in cell signaling pathways associated with cancer progression. Further investigations using techniques such as molecular docking and spectroscopy could elucidate these interactions more clearly .
Several compounds share structural similarities with (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(E)-1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | C15H14O4 | Contains only one methoxy group on the phenyl ring |
(E)-1-[4-(furan-2-ylmethoxy)-3,5-dimethoxyphenyl]prop-2-en-1-one | C18H20O6 | Features additional methoxy groups and different substituents on the furan ring |
(E)-1-(Furan-2-yl)-3-(3-hydroxyphenyl)prop-2-en-1-one | C15H14O4 | Hydroxyl group substitution instead of methoxy groups |
The uniqueness of (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one lies in its three methoxy groups on the phenyl ring and the furan moiety's presence, which enhances its potential biological activity compared to similar compounds .